molecular formula C9H15Cl2N3 B1402721 4-(Piperidin-2-yl)pyrimidine dihydrochloride CAS No. 1361112-28-8

4-(Piperidin-2-yl)pyrimidine dihydrochloride

Cat. No. B1402721
M. Wt: 236.14 g/mol
InChI Key: NMNISCWTRKRDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidin-2-yl)pyrimidine dihydrochloride, also known as 4-PPd, is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless solid with a molecular weight of 218.68 g/mol and a melting point of 106-108 °C. 4-PPd is a versatile compound, and has been used in the synthesis of various organic compounds, as well as in the study of biological processes.

Scientific Research Applications

Corrosion Inhibition

One notable application of piperidine derivatives is in the field of corrosion inhibition. A study by Kaya et al. (2016) explored the properties of certain piperidine derivatives, including 4-(Piperidin-2-yl)pyrimidine dihydrochloride, as corrosion inhibitors for iron. They used quantum chemical calculations and molecular dynamics simulations to understand the adsorption behaviors of these compounds on various iron surfaces.

Antimicrobial Activity

Piperidine derivatives have also shown promise in antimicrobial applications. For instance, Merugu, Ramesh, and Sreenivasulu (2010) conducted studies on the synthesis of certain piperidine-containing pyrimidine derivatives and their subsequent antibacterial activities. Similarly, Imran et al. (2016) synthesized and evaluated various 2-piperidinomethylamino-4-(7-H/substituted coumarin-3-yl)-6-chlorosubstituted phenyl pyrimidines for their antimicrobial properties.

Anticancer Potential

The anticancer potential of piperidine derivatives has been a subject of interest. Kambappa et al. (2017) synthesized a series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. They evaluated these compounds for their anti-angiogenic properties and DNA cleavage activities, indicating their potential as anticancer agents.

Drug Synthesis and Inhibition

The role of piperidine derivatives in drug synthesis and inhibition studies is also significant. Zhang et al. (2009) described the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in creating potent deoxycytidine kinase inhibitors. This demonstrates the utility of piperidine derivatives in the development of specific pharmaceutical compounds.

Safety And Hazards

  • Hazard Information : Consult the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

4-piperidin-2-ylpyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c1-2-5-11-8(3-1)9-4-6-10-7-12-9;;/h4,6-8,11H,1-3,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNISCWTRKRDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-2-yl)pyrimidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 2
4-(Piperidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 3
4-(Piperidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 4
4-(Piperidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 5
4-(Piperidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 6
4-(Piperidin-2-yl)pyrimidine dihydrochloride

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